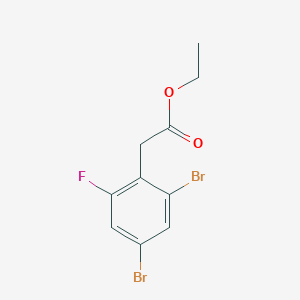

Ethyl 2,4-dibromo-6-fluorophenylacetate

Description

Introduction and Chemical Overview

Nomenclature and Identification

International Union of Pure and Applied Chemistry Naming Conventions

The systematic nomenclature of ethyl 2,4-dibromo-6-fluorophenylacetate follows established International Union of Pure and Applied Chemistry conventions for substituted aromatic esters. The compound's name derives from its parent structure, phenylacetic acid, with ethyl ester functionality and specific halogen substitutions at defined positions on the benzene ring. According to International Union of Pure and Applied Chemistry guidelines, the numbering system begins at the carbon bearing the acetate side chain, with subsequent carbons numbered sequentially around the aromatic ring.

The complete International Union of Pure and Applied Chemistry name reflects the positional arrangement of substituents: ethyl 2-(2,4-dibromo-6-fluorophenyl)acetate. This nomenclature explicitly identifies the ethyl ester group, the acetate linkage, and the precise locations of the halogen substituents on the phenyl ring. The systematic approach ensures unambiguous identification of the compound's structure, particularly important given the potential for multiple isomeric forms with different substitution patterns.

Properties

IUPAC Name |

ethyl 2-(2,4-dibromo-6-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2FO2/c1-2-15-10(14)5-7-8(12)3-6(11)4-9(7)13/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWLUQDTXVIVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dibromo-6-fluorophenylacetate typically involves the bromination and fluorination of phenylacetate derivatives. One common method includes the reaction of 2,4-dibromo-6-fluorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dibromo-6-fluorophenylacetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 2,4-dibromo-6-fluorophenylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,4-dibromo-6-fluorophenylacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological system being studied .

Comparison with Similar Compounds

Ethyl 2,4-dibromo-6-fluorophenylacetate belongs to a family of halogenated phenylacetates. Below is a structural and functional comparison with closely related analogs (Table 1), followed by a detailed analysis.

Table 1: Structural Comparison of this compound and Analogs

Note: CAS 1803817-32-4 is listed ambiguously in ; it likely refers to a positional isomer.

Structural Differences and Implications

a) Halogen Substitution Patterns

- The fluorine at 6 enhances electron-withdrawing effects, polarizing the aromatic ring .

- Ethyl 2-(4,5-dibromo-2-fluorophenyl)acetate (CAS 924312-09-4): Bromines at 4 and 5 position the halogens meta to each other, altering electronic distribution. This may improve reactivity in Suzuki-Miyaura couplings due to optimized halogen proximity .

b) Ester Group Variations

- Methyl 2-(4,5-dibromo-2-fluorophenyl)acetate (CAS 1806346-03-1): The methyl ester reduces molecular weight (326 vs. 340 g/mol) and increases volatility compared to the ethyl analog. Methyl esters generally exhibit lower solubility in polar solvents .

c) Functional Group Replacements

- Ethyl 2,4-difluoro-6-methoxyphenylacetate (CAS 691905-11-0): Replacement of bromines with fluorines and a methoxy group drastically reduces molecular weight (254 g/mol).

Biological Activity

Ethyl 2,4-dibromo-6-fluorophenylacetate is a halogenated organic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H8Br2F O2

- Molecular Weight : Approximately 339.98 g/mol

The compound features a phenylacetate core with two bromine atoms and one fluorine atom substituted on the aromatic ring. This unique halogenation pattern enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Bromination : The initial step involves the bromination of phenylacetate derivatives using bromine in the presence of a catalyst (e.g., iron or aluminum bromide).

- Fluorination : The dibrominated product is then subjected to fluorination using a fluorinating agent such as potassium fluoride under controlled conditions.

This method allows for the selective introduction of halogen atoms into the phenyl ring, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Receptor Interaction : It can interact with cellular receptors, potentially altering signal transduction pathways that regulate cell growth and apoptosis.

- Halogen Bonding : The presence of bromine and fluorine allows for unique halogen bonding interactions, enhancing the compound's binding affinity to biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar halogenated structures have shown the ability to inhibit the growth of various bacterial strains and fungi. The presence of bromine and fluorine atoms may enhance lipophilicity, allowing better membrane penetration and interaction with microbial cells.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cells by interfering with specific signaling pathways and enzyme activities. The halogen substituents are believed to play a critical role in modulating these biological effects through enhanced binding affinity to target proteins.

Case Studies

-

Antimicrobial Study : A study conducted on various halogenated phenylacetates demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics.

Compound MIC (µg/mL) This compound 32 Penicillin 16 Amoxicillin 32 -

Anticancer Study : In vitro assays indicated that this compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment.

Treatment Concentration (µM) % Cell Viability 0 100 5 85 10 65 15 40

Q & A

Basic Question: What are the recommended spectroscopic techniques for characterizing Ethyl 2,4-dibromo-6-fluorophenylacetate, and how do they resolve structural ambiguities?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to identify substituent positions. Bromine and fluorine atoms induce distinct splitting patterns due to spin-spin coupling and anisotropic effects. For example, NMR can confirm the fluorine environment, while NMR resolves aromatic proton splitting caused by bromine’s electronegativity.

- Mass Spectrometry (HRMS): High-resolution mass spectrometry validates molecular weight and isotopic patterns (e.g., bromine’s / doublet).

- X-ray Crystallography: For definitive structural confirmation, crystallize the compound and refine using programs like SHELXL, which handles heavy atoms (Br) and anisotropic displacement parameters .

Advanced Question: How can synthetic routes for this compound be optimized to minimize dihalogenation side products?

Methodological Answer:

- Reaction Monitoring: Use in-situ NMR to track fluorination efficiency and detect intermediates. Adjust stoichiometry of brominating agents (e.g., NBS vs. Br) to avoid over-bromination.

- Temperature Control: Lower temperatures (0–5°C) reduce electrophilic aromatic substitution (EAS) competition between bromine and fluorine.

- Protecting Groups: Temporarily protect the acetate group during bromination to prevent ester hydrolysis or unwanted ring activation.

Basic Question: What are the key stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity: Bromine and fluorine substituents increase susceptibility to photodegradation. Store in amber vials at –20°C under inert gas (N or Ar).

- Moisture Control: Use molecular sieves in storage containers to prevent hydrolysis of the ester group.

- Analytical Validation: Periodically assess purity via HPLC with UV detection (λ = 254 nm) to monitor degradation peaks.

Advanced Question: How do substituent positions (2-Br, 4-Br, 6-F) influence the electronic and steric properties of the phenylacetate scaffold?

Methodological Answer:

- Computational Modeling: Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potentials and LUMO/HOMO distributions. Bromine’s electron-withdrawing effect deactivates the ring, while fluorine’s inductive effect alters charge density.

- Steric Maps: Generate steric maps (e.g., using PyMol) to quantify van der Waals radii overlaps, particularly between 2-Br and the acetate group.

- Reactivity Studies: Compare Friedel-Crafts acylation rates with analogous compounds to quantify substituent effects on reaction kinetics.

Basic Question: Which chromatographic methods are suitable for purifying this compound, and how are mobile phases optimized?

Methodological Answer:

- Flash Chromatography: Use silica gel columns with a hexane/ethyl acetate gradient (10:1 to 5:1). Bromine’s polarity increases retention time; adjust gradient steepness to resolve brominated byproducts.

- HPLC: Employ a C18 reverse-phase column with acetonitrile/water (70:30) + 0.1% TFA. Monitor at 210 nm for ester and aromatic chromophores.

Advanced Question: How can crystallographic data for this compound resolve contradictions in NMR-based structural assignments?

Methodological Answer:

- Data Collection: Collect high-resolution X-ray data (Cu-Kα, λ = 1.5418 Å) to resolve heavy-atom positions. SHELXL refinement parameters should include anisotropic displacement for Br and F atoms .

- Torsion Angle Validation: Compare experimental dihedral angles (ester group vs. aryl ring) with DFT-optimized geometries to confirm conformational preferences.

- Disorder Modeling: Address potential Br/F positional disorder using PART instructions in SHELXL to refine occupancy ratios .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles. Brominated compounds may penetrate latex.

- Fume Hood Use: Conduct all syntheses in a certified fume hood to avoid inhalation of volatile bromine byproducts.

- Waste Disposal: Quench reaction mixtures with NaHSO before disposal to reduce bromine toxicity.

Advanced Question: How can substituent-directed cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to modify this compound?

Methodological Answer:

- Selective Coupling: Exploit the 4-Br position’s higher reactivity in Pd-catalyzed couplings. Use Pd(PPh)/KCO in THF/HO (3:1) for Suzuki reactions.

- Protection Strategies: Protect the 6-F position with TMS groups to prevent undesired fluorodeboronation during cross-coupling.

- Kinetic Analysis: Track reaction progress via NMR for boronic acid intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.